2-Methylaziridin-1-amine
Description
Historical Context of Aziridine (B145994) Chemistry and 2-Methylaziridin-1-amine within Heterocyclic Systems
The story of this compound is deeply rooted in the broader history of aziridine chemistry. Aziridines, the nitrogen-containing analogs of epoxides, were first discovered in the late 19th century. illinois.edu These three-membered heterocyclic compounds immediately captured the interest of chemists due to their significant ring strain, which makes them highly susceptible to ring-opening reactions. clockss.org This reactivity has been the cornerstone of their extensive use in organic synthesis. researchgate.net
The development of synthetic methods for aziridines, such as the cyclization of haloamines and amino alcohols, nitrene addition to alkenes, and transformations from triazolines and epoxides, has paved the way for the preparation of a wide array of substituted aziridines, including this compound. wikipedia.orgwikiwand.com The presence of the methyl group in this compound introduces a chiral center, adding another layer of complexity and opportunity for stereoselective synthesis. The amine substituent on the nitrogen atom further modifies its reactivity and potential applications.
Significance of this compound as a Versatile Synthetic Intermediate and Chiral Scaffold
The significance of this compound in academic research stems from its dual role as a versatile synthetic intermediate and a chiral scaffold. The inherent ring strain of the aziridine ring makes it an excellent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles. This property allows for the stereospecific introduction of an amino group and a methyl-substituted carbon, providing access to a diverse range of chiral amines and other nitrogen-containing compounds. sigmaaldrich.com
The presence of a chiral center in this compound makes it a valuable building block in asymmetric synthesis. lodz.pl Chiral amines are crucial components in many pharmaceuticals and bioactive molecules. sigmaaldrich.com By utilizing enantiomerically pure this compound, chemists can construct complex target molecules with a high degree of stereocontrol. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. sigmaaldrich.com The ability to use this compound as a chiral scaffold allows for the synthesis of libraries of compounds for drug discovery and development. scispace.comrsc.org
Overview of Current Research Trajectories in this compound Chemistry
Current research involving this compound and related aziridines is vibrant and multifaceted, exploring new synthetic methodologies, expanding their applications in catalysis, and investigating their potential in materials science.
One major research thrust is the development of new and more efficient methods for the synthesis of enantiomerically pure aziridines. illinois.edu This includes the design of novel catalysts for asymmetric aziridination reactions. Another active area of investigation is the exploration of novel ring-opening reactions of aziridines, including this compound, with a wider range of nucleophiles to generate even greater molecular diversity. researchgate.netnih.gov
Furthermore, researchers are exploring the use of this compound and its derivatives as ligands in transition metal catalysis. The nitrogen atom of the aziridine ring can coordinate to metal centers, and the chirality of the molecule can influence the stereochemical outcome of catalytic reactions. lodz.pl There is also growing interest in the polymerization of aziridines to form functional polymers with unique properties. wikipedia.org
Recent studies have also delved into the mechanistic aspects of aziridine reactions, employing computational methods to understand their reactivity and selectivity. nih.gov This fundamental understanding is crucial for the rational design of new reactions and applications for this important class of heterocycles. The total number of research publications related to propylene (B89431) imine, a closely related compound, saw an increase between 2018 and 2021, indicating a sustained interest in this area of chemistry. researcher.life
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 32348-22-4 chemsrc.com |
| Molecular Formula | C3H8N2 |
| IUPAC Name | This compound |
| Synonyms | 1-Amino-2-methylaziridine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32348-22-4 |
|---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
2-methylaziridin-1-amine |
InChI |
InChI=1S/C3H8N2/c1-3-2-5(3)4/h3H,2,4H2,1H3 |
InChI Key |
JLLBNBCZQAIKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylaziridin 1 Amine and Its Derivatives
Classical and Contemporary Approaches to 2-Methylaziridin-1-amine Ring Formation
The formation of the aziridine (B145994) ring, a strained three-membered heterocycle, can be accomplished through several established synthetic routes. These methods often involve the intramolecular cyclization of precursors or the addition of reactive intermediates to alkenes.
One of the most traditional and practical methods for synthesizing N-H aziridines, including 2-methylaziridine (B133172), is the Wenker synthesis. researchgate.netthieme-connect.com This reaction involves the conversion of a β-amino alcohol to an aziridine. wikipedia.org The process typically occurs in two steps: the esterification of the amino alcohol with sulfuric acid, followed by cyclization induced by a base. wikipedia.org
The classical Wenker synthesis often requires high temperatures, which can lead to side reactions and reduced yields. wikipedia.org However, modified and milder versions of the Wenker synthesis have been developed to improve its scope and efficiency. researchgate.netthieme-connect.com An improved method utilizes chlorosulfonic acid for the esterification step under milder conditions, followed by cyclization with a base like sodium hydroxide or even the non-nucleophilic sodium carbonate. thieme-connect.comorganic-chemistry.org This approach is applicable to a wider range of amino alcohols, including those that are unstable in hot sulfuric acid. thieme-connect.comorganic-chemistry.org
For the synthesis of 2-methylaziridine, isopropanolamine (1-amino-2-propanol) is a common starting material. google.comchemicalbook.com The amino alcohol is first reacted with sulfuric acid to form the corresponding sulfate ester. Subsequent treatment with a strong base, such as sodium hydroxide, facilitates an intramolecular nucleophilic substitution, where the deprotonated amine displaces the sulfate group to form the 2-methylaziridine ring. wikipedia.orggoogle.com A patent describes a method where isopropanolamine is reacted with sulfuric acid and then with liquid sodium hydroxide to produce 2-methylaziridine with high purity. google.com
Table 1: Comparison of Classical and Improved Wenker Synthesis Conditions for Aziridines
| Feature | Classical Wenker Synthesis | Improved Wenker Synthesis |
| Esterification Reagent | Hot Sulfuric Acid | Chlorosulfonic Acid |
| Reaction Temperature | High (e.g., 250 °C) wikipedia.org | Mild (e.g., 0 °C to room temp.) thieme-connect.com |
| Base for Cyclization | Strong bases (e.g., NaOH) wikipedia.org | NaOH or non-nucleophilic bases (e.g., Na2CO3) thieme-connect.comorganic-chemistry.org |
| Substrate Scope | Limited by substrate stability at high temperatures thieme-connect.com | Broader, including unstable amino alcohols thieme-connect.comorganic-chemistry.org |
| Yields | Can be low due to side reactions wikipedia.org | Generally satisfactory to good researchgate.netthieme-connect.com |
This table provides a general comparison of the reaction conditions and outcomes for the classical and improved Wenker synthesis of aziridines.
The addition of a nitrene, a reactive nitrogen species, to an alkene is another fundamental method for the synthesis of aziridines. nih.gov This reaction involves the direct transfer of a nitrene to the double bond of an alkene to form the three-membered aziridine ring. mdpi.com For the synthesis of 2-methylaziridine, this would involve the reaction of a nitrene with propene.
Nitrenes can be generated from various precursors, such as azides or iminoiodinanes, often promoted by photolysis, thermolysis, or transition metal catalysts. researchgate.net The reactivity and selectivity of the nitrene transfer can be controlled by the choice of the nitrene precursor and the catalyst. researchgate.netnih.gov For instance, copper and iron complexes are commonly used to catalyze nitrene transfer reactions to olefins. mdpi.com The mechanism is thought to involve the formation of a metal-nitrene intermediate which then reacts with the alkene. mdpi.com
While this method is conceptually straightforward, controlling the stereoselectivity can be a challenge. The reaction can proceed through either a singlet or triplet nitrene intermediate, which can influence the stereochemical outcome of the aziridination. nih.gov
Epoxides, the oxygen analogues of aziridines, are versatile starting materials for the synthesis of aziridines. ru.nl The conversion of an epoxide to an aziridine typically involves a two-step process: nucleophilic ring-opening of the epoxide followed by intramolecular cyclization of the resulting intermediate. thieme-connect.de
For the synthesis of 2-methylaziridine, the starting material would be 1,2-epoxypropane (propylene oxide). The epoxide ring can be opened by a nitrogen nucleophile, such as an azide ion or ammonia. This results in the formation of a β-azido alcohol or a β-amino alcohol, respectively. The subsequent intramolecular cyclization, often requiring activation of the hydroxyl group as a better leaving group (e.g., by conversion to a sulfonate ester), leads to the formation of the aziridine ring. ru.nl
This approach benefits from the ready availability of a wide range of epoxides. thieme-connect.de The ring-opening of epoxides is generally a stereospecific process, allowing for the synthesis of chiral aziridines if an enantiomerically pure epoxide is used as the starting material. thieme-connect.de
Oximes and their derivatives have emerged as versatile precursors for the synthesis of various nitrogen-containing heterocycles, including aziridines. nsf.gov One approach involves the reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents, which can yield terminal N-tert-butylsulfinyl aziridines. organic-chemistry.org
Another strategy involves the conversion of ketoximes to aziridinyl amides through a diastereoselective addition of carbamoyl anions to azirines, which can be generated in situ from the ketoxime. organic-chemistry.org Furthermore, oxime acetates can be used as building blocks in condensation reactions to form substituted pyridines, and under certain conditions, related intermediates could potentially be diverted towards aziridine synthesis. rsc.org
α-Chloroimines can also serve as precursors to aziridines. The reaction of α-chloroimines with nucleophiles can lead to the formation of aziridines through an intramolecular cyclization pathway.
Enantioselective Synthesis of Chiral this compound Derivatives
The development of methods for the enantioselective synthesis of chiral aziridines is of significant importance, as these compounds are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. nih.gov In the context of aziridine synthesis, this methodology can be applied to the asymmetric reduction of unsaturated precursors to generate chiral amines, which can then be cyclized to form chiral aziridines. nih.govsemanticscholar.org
While direct asymmetric transfer hydrogenation to form a chiral aziridine in one step is less common, a two-step approach is feasible. This would involve the asymmetric transfer hydrogenation of a suitable prochiral imine or enamine to produce a chiral amine. This chiral amine, which is a precursor to a chiral amino alcohol, can then undergo cyclization, for instance via a modified Wenker synthesis, to yield an enantiomerically enriched 2-methylaziridine derivative. chemicalbook.comnih.gov
The success of this approach relies on the availability of efficient and highly selective catalysts for the asymmetric transfer hydrogenation step. Transition metal complexes with chiral ligands, often based on rhodium or ruthenium, are commonly employed for this purpose. nih.gov More recently, metalloenzymes have been developed for the asymmetric transfer hydrogenation of C=N bonds, offering a biocatalytic route to chiral amines. semanticscholar.org
Chiral Auxiliary and Catalyst-Controlled Syntheses
The asymmetric synthesis of chiral aziridines, including derivatives of this compound, can be achieved with a high degree of stereocontrol through the use of chiral auxiliaries and catalysts. nih.govsigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
Commonly employed chiral auxiliaries in asymmetric synthesis include those derived from readily available natural products such as amino acids, terpenes, and carbohydrates. nih.gov Examples of popular and effective chiral auxiliaries that have been instrumental in asymmetric synthesis include Evans' oxazolidinones, Corey's oxazaborolidines, and pseudoephedrine. nih.govnih.gov For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, which is a key step in many synthetic routes. nih.gov
In catalyst-controlled syntheses, a chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. labinsights.nl This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. labinsights.nl Chiral oxazaborolidines, for example, are effective catalysts for the asymmetric reduction of ketones and imines, which can be key intermediates in the synthesis of chiral aziridines. labinsights.nl Transition metal catalysts, particularly those based on copper, have been extensively used in the asymmetric aziridination of alkenes. researchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities in the formation of N-substituted aziridines. researchgate.netrsc.org
The general strategy for employing a chiral auxiliary involves three main steps:
Covalent attachment of the chiral auxiliary to the substrate.
Diastereoselective transformation to create the desired stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
| Chiral Auxiliary Type | Example | Key Application in Asymmetric Synthesis |
| Oxazolidinones | Evans' Auxiliaries | Aldol reactions, Alkylation |
| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Alkylation reactions |
| Oxazaborolidines | Corey's Catalyst | Asymmetric reduction of ketones and imines |
Strategies for Chiral Resolution and Enantiopure Access
Accessing enantiopure this compound often requires the separation of a racemic mixture, a process known as chiral resolution. wikipedia.org Several strategies can be employed to achieve this, with the most common method being the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent.
Another powerful technique for separating enantiomers is chiral column chromatography. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
In addition to resolution, enantiopure this compound can be accessed through stereoselective synthesis, as discussed in the previous section. Furthermore, specific reactions of enantiopure precursors can lead to the desired enantiomerically pure product. For example, the Ritter reaction of an enantiopure 2-(1-aminoalkyl)aziridine with a nitrile in the presence of a Lewis acid like BF₃·OEt₂ can proceed with retention of stereochemistry to yield enantiopure tetrasubstituted imidazolines, demonstrating a pathway to access complex chiral molecules from enantiopure aziridine building blocks. researchgate.net
| Resolution Strategy | Principle | Key Features |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Widely applicable, relies on successful crystallization. |
| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. |
| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. | Can provide access to both enantiomers. |
Synthesis of N-Substituted this compound Derivatives
The nitrogen atom of this compound can be readily functionalized with various substituents to afford a diverse range of derivatives with tailored properties and reactivity.
N-Sulfonyl (e.g., Tosyl, Mesyl, Ferrocenylsulfonyl) Derivatives
N-sulfonyl derivatives of aziridines are particularly important as the sulfonyl group activates the aziridine ring towards nucleophilic ring-opening reactions.
N-Tosyl Derivatives: The synthesis of N-tosyl-2-methylaziridine can be achieved from the corresponding 2-amino alcohol. One-pot procedures have been developed for the direct transformation of 2-amino alcohols to N-tosyl aziridines. These methods typically involve tosylation followed by in situ cyclization promoted by a base.
N-Mesyl Derivatives: Similar to tosyl derivatives, N-mesyl-2-methylaziridine is an activated aziridine. The synthesis generally involves the reaction of 2-methylaziridine with methanesulfonyl chloride in the presence of a base. N-mesyl activated aziridines have been utilized in anionic ring-opening polymerization. osti.gov
N-Ferrocenylsulfonyl Derivatives: A notable example is N-ferrocenylsulfonyl-2-methylaziridine, which has been synthesized in a three-step protocol starting from ferrocene. nih.gov This derivative is significant as a monomer for the anionic polymerization of aziridines, leading to ferrocene-containing polymers. nih.gov
| N-Sulfonyl Derivative | Synthetic Precursor | Key Reagents |
| N-Tosyl-2-methylaziridine | 2-Amino-1-propanol | Tosyl chloride, Base (e.g., KOH, K₂CO₃) |
| N-Mesyl-2-methylaziridine | 2-Methylaziridine | Methanesulfonyl chloride, Base |
| N-Ferrocenylsulfonyl-2-methylaziridine | Ferrocene, 2-Methylaziridine | Chlorosulfonic acid, Oxalyl chloride, Diisopropylethylamine |
N-Acyl (e.g., tert-Butylcarboxy) Derivatives
N-Acyl derivatives, particularly those with a tert-butoxycarbonyl (Boc) group, are crucial intermediates in organic synthesis due to the protecting nature of the Boc group.
N-tert-Butylcarboxy (Boc) Derivatives: The Boc protecting group is widely used for amines due to its stability under various conditions and its ease of removal under acidic conditions. researchgate.net The synthesis of N-Boc-2-methylaziridin-1-amine can be achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O. researchgate.net One-pot procedures for the tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection have also been developed, offering an efficient route to N-Boc protected secondary amines. nih.gov The polymerization of tert-butyl aziridine-1-carboxylate has been reported, highlighting the utility of N-Boc aziridines in polymer chemistry.
| N-Acyl Derivative | Synthetic Precursor | Key Reagents |
| N-tert-Butylcarboxy-2-methylaziridin-1-amine | This compound | Di-tert-butyl dicarbonate ((Boc)₂O) |
Development of Novel N-Protecting Group Strategies for this compound Intermediates
The development of new protecting groups for amines is an active area of research, driven by the need for orthogonal protection strategies in the synthesis of complex molecules. researchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one amino group in the presence of others. researchgate.net
For labile aziridines, hindered N-silylamines, such as those derived from tert-butyldiphenylsilyl chloride, have been explored as protecting groups. nih.gov These groups have shown resistance to cleavage under various reaction conditions. nih.gov
In the context of peptide and carbohydrate chemistry, a variety of novel N-protecting groups have been developed. researchgate.netacademie-sciences.fr For example, the N,N-dimethylaminoxy carbonyl (Dmaoc) group has been introduced as a polar protecting group that is removable by reduction. frontiersin.org Other novel groups investigated for the protection of amino functionalities in specific contexts include the dimethylmaloyl (DMM) and N-dimethylphosphoryl (DMP) groups. academie-sciences.fr While not yet specifically applied to this compound, these emerging strategies offer potential avenues for the selective protection of this versatile intermediate.
| Protecting Group Strategy | Key Feature | Potential Application for this compound |
| N-Silyl Protecting Groups | Increased stability for labile aziridines. | Protection during multi-step syntheses involving sensitive intermediates. |
| Polar Protecting Groups (e.g., Dmaoc) | Enhanced solubility of protected intermediates. | Facilitating synthesis and purification in polar solvents. |
| Orthogonal Protecting Groups | Selective removal without affecting other protecting groups. | Synthesis of complex molecules with multiple amino functionalities. |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of aziridines, including this compound, is an area of growing importance. researchgate.netrsc.org
Key green chemistry strategies applicable to aziridine synthesis include:
Use of Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or biodegradable solvents such as cyclopentyl methyl ether (CPME). nih.gov
Catalysis: Employing catalytic methods, including transition metal catalysis and organocatalysis, to improve reaction efficiency and reduce waste. labinsights.nlresearchgate.net Iron-catalyzed reactions, for instance, are gaining attention due to the low cost, high natural abundance, and low toxicity of iron. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. nih.gov A sustainable mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides. nih.gov
Visible Light Photochemistry: Using visible light as a renewable energy source to drive chemical reactions offers a green alternative to traditional heating methods. sciencedaily.com
Recent advances have focused on developing more sustainable conditions for aziridination reactions, such as performing reactions in open-to-air vessels without the need for an inert atmosphere. rsc.org These approaches contribute to making the synthesis of this compound and its derivatives more environmentally friendly and economically viable.
| Green Chemistry Principle | Application in Aziridine Synthesis |
| Green Solvents | Use of cyclopentyl methyl ether (CPME) in flow synthesis. |
| Catalysis | Iron-catalyzed hydrosilylation for amine synthesis. |
| Flow Chemistry | Continuous flow synthesis of functionalized aziridines. |
| Energy Efficiency | Visible light-promoted reactions. |
Mechanistic Investigations of 2 Methylaziridin 1 Amine Reactivity
Aziridine (B145994) Ring Strain as a Driving Force for Reactivity
Aziridines, including 2-methylaziridin-1-amine, are characterized by significant ring strain, which is the primary driving force for their high reactivity. mdpi.com This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral angle of 109.5°. This inherent instability makes the aziridine ring susceptible to cleavage by a wide range of nucleophiles, leading to the formation of more stable, open-chain products. mdpi.comnih.gov The release of this ring strain energy provides a thermodynamic incentive for ring-opening reactions to occur. mdpi.com
The reactivity of the aziridine ring is heavily dependent on the nature of the substituents on both the nitrogen and carbon atoms. mdpi.com Electron-withdrawing groups on the nitrogen atom activate the ring, making it more susceptible to nucleophilic attack. mdpi.com Conversely, non-activated aziridines, which lack such electron-withdrawing groups, are relatively more stable and less reactive towards nucleophiles. mdpi.com
Nucleophilic Ring-Opening Mechanisms of this compound and its Activated Forms
The nucleophilic ring-opening of aziridines is a versatile and widely investigated reaction that provides access to a variety of functionalized organic compounds. mdpi.com The mechanism of this reaction can proceed through different pathways, which are influenced by the substrate, nucleophile, and reaction conditions.
Elucidation of Concerted vs. Stepwise Pathways
Theoretical studies have been conducted to elucidate the mechanistic pathways of aziridine ring-opening reactions. For the reaction of 2-methylaziridine (B133172) with methylamine (B109427), computational analysis suggests that the mechanism can be either concerted or stepwise, depending on the direction of nucleophilic attack. nih.gov
A frontside attack by the nucleophile is proposed to occur through a concerted mechanism , where the bond formation with the nucleophile and the cleavage of the carbon-nitrogen bond of the ring occur simultaneously through a single transition state. nih.gov
In contrast, a backside attack is suggested to proceed via a stepwise process . nih.gov This pathway involves an initial SN2-type attack by the nucleophile, leading to the opening of the aziridine ring and the formation of a zwitterionic intermediate. nih.gov This intermediate then undergoes subsequent steps, such as rotation and proton transfer, to yield the final product. nih.gov The initial ring-opening step is considered the rate-determining step in this stepwise mechanism. nih.gov
Experimental and computational studies on other heterocyclic systems have also highlighted the potential for both concerted and stepwise pathways in similar reactions, with the operative mechanism often depending on the specific reactants and conditions. nih.govnih.gov
Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates
A common strategy to enhance the reactivity of non-activated aziridines is through the formation of an aziridinium ion . mdpi.comnih.gov This is typically achieved by the reaction of the nucleophilic aziridine nitrogen with an electrophile, such as an alkylating agent or a Lewis acid. mdpi.comnih.gov The resulting quaternary ammonium (B1175870) species is highly strained and much more susceptible to nucleophilic attack than the neutral aziridine. nih.gov
The formation of the aziridinium ion intermediate is a key step in many ring-opening reactions. mdpi.comnih.gov Once formed, this highly reactive intermediate is readily attacked by a nucleophile, leading to the opening of the three-membered ring. mdpi.comnih.gov This approach has been successfully employed in various synthetic transformations to generate diverse nitrogen-containing molecules. mdpi.comnih.gov For instance, the alkylation of the ring nitrogen with agents like methyl trifluoromethylsulfonate can generate stable aziridinium ions that subsequently react with external nucleophiles. mdpi.com
The aziridinium ylide is another reactive intermediate that can be generated from aziridines, particularly through transition metal catalysis. nih.gov These ylides can undergo a variety of transformations, including stereocontrolled rearrangements, to produce more complex nitrogen-containing heterocycles. nih.gov
Regioselectivity and Stereoselectivity in Ring-Opening Reactions
The regioselectivity and stereoselectivity of aziridine ring-opening reactions are critical aspects that determine the structure of the final product. These outcomes are influenced by a combination of electronic and steric factors, as well as the reaction conditions.
The substituents on the aziridine ring play a crucial role in directing the regioselectivity of the nucleophilic attack. mdpi.comnih.govnih.gov The attack generally occurs at the less substituted carbon atom due to steric hindrance. However, electronic effects can also significantly influence the outcome.
Computational studies on 2-aziridinylmethyl radicals have shown that substituents on the nitrogen atom have a relatively minor effect on the ring-opening process. nih.gov In contrast, a π-acceptor substituent at the C(1) position can dramatically lower the energy barrier for C-C bond cleavage while increasing it for C-N bond cleavage. nih.gov The nature of the substituent at C(1) can dictate the preferred cleavage pathway (C-C vs. C-N). nih.gov For example, an alkyl substituent at C(1) favors C-N cleavage, whereas a carbonyl-containing group favors C-C cleavage. nih.gov
The electronic character of the nitrogen protecting group also has a profound impact on the stereoselectivity of reactions involving aziridines. nih.gov For instance, in the addition of organometallic reagents to N-protected aziridine-2-carboxaldehydes, the stereochemical outcome is heavily influenced by the conformational preferences and electronic nature of the protecting group. nih.gov
| Substituent at C(1) | N-Substituent | Favored Ring-Opening Pathway |
|---|---|---|
| Alkyl | Alkyl, Aryl, or COR | C-N Cleavage |
| CHO, CO-alkyl, CO-aryl, CO-OR | Alkyl, Aryl, or COR | C-C Cleavage |
| Aryl, Alkenyl, Alkynyl | Alkyl or COR | C-C Cleavage |
| Aryl | Aryl | Both C-C and C-N Cleavage |
Data derived from computational studies on 2-aziridinylmethyl radicals. nih.gov
Catalysts , particularly Lewis acids, are frequently employed to activate the aziridine ring and control the regioselectivity of its opening. nih.govorganic-chemistry.orguni-regensburg.de Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. nih.govuni-regensburg.de The N-complexation of 2-methylaziridine with a Lewis acid like BF3 can influence the mechanism and regioselectivity of the ring-opening reaction with amines. nih.gov Iron-based catalysts have also been shown to be effective in promoting the aminolysis of meso-N-aryl aziridines, leading to the formation of 1,2-diamines in high yields. organic-chemistry.org
Solvent effects can also play a significant role in determining the regioselectivity of aziridine ring-opening reactions. nih.govrsc.org Theoretical studies on the reaction of 2-methylaziridine with methylamine have been performed in solvents like methanol (B129727) and dimethylsulfoxide to understand their influence. nih.gov In some cases, a change in the reaction solvent can even lead to a reversal of regioselectivity. rti.org Recent research has demonstrated that hydrogen bonding between the solvent and the aziridine can direct the regioselectivity by modulating the orbital distributions of the substrate. rsc.org
Electrophilic Activation of this compound and Subsequent Transformations
The nitrogen atom of the amino group in N-aminoaziridines can be rendered electrophilic, facilitating a range of chemical transformations. This activation is typically achieved by converting the amino group into a better leaving group, thereby promoting reactions with nucleophiles. A common strategy involves the use of N-aminopyridinium salts, which serve as effective precursors for generating reactive intermediates. nih.govrepec.org
One of the key transformations following electrophilic activation is the ring-opening of the aziridine. The strained three-membered ring is susceptible to nucleophilic attack, which can be catalyzed by Lewis or Brønsted acids. nih.gov For instance, N-unfunctionalised aziridines have been shown to undergo regioselective ring-opening at the benzylic position with various nucleophiles under acidic conditions. nih.gov
In the context of N-aminoaziridines activated as N-pyridinium salts, these intermediates can participate in transition metal-catalyzed cross-coupling reactions. For example, Ni-catalyzed C–N cross-coupling of N-pyridinium aziridines with aryl boronic acids has been demonstrated to produce N-aryl aziridines. nih.govrepec.org This reaction proceeds through a proposed mechanism involving the oxidative addition of the N-pyridinium aziridine to the nickel catalyst, followed by transmetalation and reductive elimination.
Furthermore, these activated N-pyridinium aziridine intermediates are susceptible to ring-opening by a variety of nucleophiles, leading to 1,2-aminofunctionalization products. nih.govrepec.org This highlights the synthetic utility of electrophilic activation in generating a diverse array of functionalized amine derivatives.
The following table summarizes representative transformations involving the electrophilic activation of N-aminoaziridine analogues.
| Precursor | Activating Reagent/Catalyst | Nucleophile/Coupling Partner | Product Type | Ref. |
| N-Aminopyridinium Aziridine | NiBr2(phen) | Aryl boronic acid | N-Aryl Aziridine | nih.gov |
| N-Aminopyridinium Aziridine | Various Nucleophiles | - | 1,2-Aminofunctionalization Product | nih.gov |
| tert-Butyl Cinnamate derived NH-Aziridine | Camphorsulfonic Acid (CSA) | Alcohols | 1,2-Aminoalcohol | nih.gov |
| tert-Butyl Cinnamate derived NH-Aziridine | Lewis/Brønsted Acids | Various Nucleophiles | Amino-acid derivatives | nih.gov |
Theoretical Elucidation of Reaction Pathways and Transition States
Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the reaction pathways and transition states of reactions involving aziridine derivatives, including those analogous to this compound. These theoretical investigations help to rationalize experimentally observed regioselectivity and stereoselectivity.
For the ring-opening of aziridinium ions, which are formed upon electrophilic activation of the aziridine nitrogen, DFT and DLPNO-CCSD(T) methods have been employed to study the stereospecific ring-opening by halides. rsc.org These studies help in understanding the factors that control the regioselectivity of the nucleophilic attack on the strained ring.
In the case of transition metal-catalyzed reactions, computational studies have been instrumental in elucidating the mechanism. For the palladium-catalyzed ring-opening borylation of 2-arylaziridines, computational studies have explored the transition states for the aziridine ring opening. researchgate.net Similarly, for copper-catalyzed ring-opening reactions of alkyl aziridines, DFT calculations have been used to model the reaction's energy profile and identify the rate-limiting step, which was found to be the aziridine ring opening. mdpi.com
Computational studies on the titanocene-mediated radical ring-opening of N-acylated aziridines have confirmed that the reaction proceeds through a concerted process. mdpi.com These theoretical models are crucial for predicting the reactivity of different N-substituted aziridines and for designing new catalytic systems.
The table below presents a summary of computational methods used and the key findings from theoretical studies on the reactivity of aziridine derivatives.
| System Studied | Computational Method | Key Findings | Ref. |
| Stereospecific ring-opening of aziridinium ions by halides | DFT, DLPNO-CCSD(T) | Elucidation of factors controlling regioselectivity. | rsc.org |
| Palladium-catalyzed ring-opening borylation of 2-arylaziridines | DFT | Investigation of transition states for aziridine ring opening. | researchgate.net |
| Copper-catalyzed ring-opening of alkyl aziridines | DFT | Identification of the rate-limiting step and energy profile of the reaction. | mdpi.com |
| Titanocene-mediated radical ring-opening of N-acylated aziridines | DFT | Confirmation of a concerted reaction mechanism. | mdpi.com |
Transformations and Reactions of 2 Methylaziridin 1 Amine and Its Derivatives
Nucleophilic Ring-Opening Reactions with Diverse Reagents
The most characteristic reaction of 2-methylaziridine (B133172) derivatives is the cleavage of the C-N bond by a nucleophile. This process is highly valuable for synthesizing β-functionalized amines. The regioselectivity of the nucleophilic attack—whether it occurs at the substituted C2 carbon or the unsubstituted C3 carbon—is influenced by the nature of the substituents on the ring, the nucleophile, and the reaction conditions employed. mdpi.comfrontiersin.org
The ring-opening of activated 2-methylaziridine derivatives with amine nucleophiles, known as aminolysis, is a direct and efficient method for the synthesis of 1,2-diamines or vicinal diamines. organic-chemistry.orgua.es These structural motifs are prevalent in biologically active molecules, chiral ligands, and organocatalysts. ua.esresearchgate.netrsc.org The reaction can be promoted under various conditions, including the use of Lewis acids or even under catalyst- and solvent-free environments. organic-chemistry.orgrsc.org
For instance, indium tribromide has been shown to be an effective catalyst for the aminolysis of activated aziridines with aromatic amines, producing high yields of the corresponding vicinal diamines with excellent selectivity. organic-chemistry.org In some cases, the aza-addition of amines to aziridines can be achieved without any catalyst or solvent, offering a greener synthetic route. rsc.org The reaction involves the nucleophilic attack of the amine on one of the aziridine (B145994) ring carbons, leading to the stereoselective formation of the diamine product. The formation of substituted 1,2-diamines from a trisubstituted aziridine has been achieved with complete regio- and stereocontrol using various amines. researchgate.net
| Aziridine Derivative | Amine Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Tosyl-2-methylaziridine | Aromatic Amines | Indium Tribromide (InBr₃) | N-Aryl-N'-tosyl-1,2-propanediamine |
| N-Aryl-2-methylaziridine | Aliphatic Amines | Scandium Triflate (Sc(OTf)₃) | N-Alkyl-N'-aryl-1,2-propanediamine |
| N-Tosyl-2-methylaziridine | Aromatic Amines | Catalyst- and solvent-free | N-Aryl-N'-tosyl-1,2-propanediamine |
The synthesis of halogenated amines can be accomplished through the ring-opening of 2-methylaziridine derivatives with halide nucleophiles. For this reaction to occur, the aziridine ring, particularly a non-activated one, must first be activated to form a more electrophilic aziridinium (B1262131) ion. nih.govnih.gov This activation can be achieved through various methods, including N-alkylation with haloalkanes or coordination with a Lewis acid. nih.gov
Once the aziridinium ion is formed, it becomes susceptible to attack by an external nucleophile, such as a halide ion. The counter-anion of the activating agent can itself act as the nucleophile, or an external halide salt can be added. This process allows for the controlled introduction of a halogen atom and another functional group, leading to the synthesis of N-alkylated β-haloamines with defined regiochemistry. nih.govnih.gov
The reaction of 2-methylaziridine derivatives with sulfur-based nucleophiles provides a pathway to sulfur-containing amino compounds. A unique ring-opening reaction has been discovered using hydrogen polysulfides (H₂Sₙ, n > 1) as nucleophiles. osti.govacs.org N-sulfonylated 2-methylaziridine reacts readily with polysulfides under mild conditions, leading to the cleavage of the aziridine ring and the formation of a disulfide-containing product. osti.govacs.org This specific reactivity highlights the strong nucleophilic character of polysulfides. acs.org
Furthermore, reactions of aziridines with other sulfur nucleophiles like carbon disulfide (CS₂) can lead to the formation of five-membered heterocyclic rings. For example, the reaction of aziridines with CS₂ under catalysis can yield thiazolidine-2-thiones. organic-chemistry.org Thiazolidines, in general, can be synthesized through the condensation of an amine, a carbonyl compound, and a mercapto-acid, demonstrating a related pathway for forming this heterocyclic core. ekb.egwikipedia.org
The formation of new carbon-carbon bonds via aziridine ring-opening is a powerful tool in organic synthesis. This can be achieved using carbon-based nucleophiles such as organometallic reagents and enolates. mdpi.comnih.gov
Organometallic Reagents : Grignard and organozinc reagents add effectively to activated aziridine derivatives, particularly those with an adjacent carbonyl group like aziridine-2-carboxaldehydes. nih.gov The stereoselectivity of these additions is often high and can be controlled by chelation between the metal center of the organometallic reagent, the aziridine nitrogen, and the carbonyl oxygen. nih.gov The reactivity of organometallic compounds is driven by the nucleophilic character of the carbon atom bonded to the metal. msu.edu
Enolates : Enolates, which are generated by the deprotonation of the α-carbon of carbonyl compounds, are versatile nucleophiles for aziridine ring-opening. mdpi.commasterorganicchemistry.compitt.edu Enolates derived from ketones, esters, and amides react with activated aziridines to produce γ-amino carbonyl compounds. mdpi.com The reaction of dianions of carboxylic acids with aziridines provides a direct route to γ-amino acids in a single step. mdpi.com The stability and reactivity of the enolate depend on the base used for its formation and the reaction temperature. pitt.edu
| Aziridine Derivative | Carbon Nucleophile | Key Features | Product Type |
|---|---|---|---|
| N-Tosyl-2-methylaziridine-2-carboxaldehyde | Ethylmagnesium bromide (Grignard) | High syn selectivity via chelation control | β-Amino-α-hydroxy ester precursor |
| N-Tosyl-2-methylaziridine | Lithium enolate of acetone | Forms a new C-C bond at the less hindered carbon | γ-Amino ketone |
| N-Boc-2-methylaziridine | Enediolate of phenylacetic acid | Direct synthesis of γ-amino acids | γ-Amino acid |
Oxygen-based nucleophiles can also be employed to open the 2-methylaziridine ring, yielding β-amino alcohol or β-amino ester derivatives. Similar to other weak nucleophiles, these reactions typically require activation of the aziridine ring.
In an alkylative ring-opening process, the aziridine nitrogen is first alkylated to form a reactive aziridinium ion. This intermediate is then trapped by an external oxygen nucleophile like acetate (from sodium acetate) or an alcohol. nih.govnih.gov This two-step sequence allows for the synthesis of N-alkylated molecules with an oxygen-containing functional group at either the α- or β-position to the nitrogen. nih.govnih.gov The ring-opening of aziridine-2-carboxamides has also been demonstrated with more complex alcohol nucleophiles, such as those found in carbohydrates, to stereoselectively prepare O-glycosyl serine conjugates. nih.gov In some cases, even water can act as the nucleophile in the presence of a strong acid like trifluoroacetic acid, leading to the formation of amino alcohols. frontiersin.org
Ring-Expansion Reactions of 2-Methylaziridin-1-amine Derivatives
Beyond simple ring-opening, derivatives of 2-methylaziridine, particularly those containing adjacent unsaturation like vinyl or methylene groups, can undergo ring-expansion reactions. These transformations leverage the release of ring strain to drive the formation of larger, four- to seven-membered nitrogen-containing heterocycles such as azetidines, pyrrolidines, piperidines, and azepines. researchgate.netnih.govmdpi.com
These reactions often proceed through pericyclic processes, including cycloadditions and sigmatropic rearrangements. nih.gov For example, an intramolecular 5-exo cyclization of a radical derived from a 2-methyleneaziridine can lead to a strained bicyclic intermediate that undergoes C-N bond fission to give a ring-expanded aminyl radical, ultimately forming substituted piperidines. nih.gov Vinylaziridines are particularly versatile; depending on the reagents and conditions, they can be converted into a wide range of larger azacycles. nih.govmdpi.com Another strategy involves the reaction of N-tosylaziridines with nitrogen ylides, which can lead to the formation of functionalized azetidines in a one-pot process. rsc.org
Formation of Larger Nitrogen Heterocycles (e.g., Imidazoles, Thiazolidines)
The strained three-membered ring of this compound and its derivatives makes it a versatile precursor for the synthesis of larger, more complex nitrogen-containing heterocyclic compounds. Ring-opening reactions, followed by cyclization with appropriate reagents, allow for the construction of five-membered rings such as imidazoles and thiazolidines.
Imidazoles: The synthesis of imidazole derivatives from aziridines can be achieved through various synthetic routes. One common method involves the reaction of an aziridine with a suitable carbonyl compound, such as an aldehyde or ketone, in the presence of ammonia or an ammonium (B1175870) salt. This process, known as the Debus synthesis, can produce a range of substituted imidazoles. pharmaguideline.comnih.gov For instance, the reaction of a 2-substituted aziridine with glyoxal and formaldehyde in the presence of ammonia can yield C-substituted imidazoles. nih.gov Another approach involves the reaction of aziridines with nitriles, which can serve as a source of the C2-N3 fragment of the imidazole ring.
Thiazolidines: Thiazolidine rings can be formed from aziridine precursors through reactions that introduce a sulfur atom into the heterocyclic system. A general method for synthesizing thiazolidines involves the condensation reaction of an aminothiol with an aldehyde or ketone. wikipedia.org In the context of this compound, a plausible synthetic pathway would involve the ring-opening of the aziridine to generate an amino-thiol intermediate, which could then undergo cyclization with a carbonyl compound. For example, the reaction of this compound with a source of sulfur, followed by reaction with an aldehyde, could lead to the formation of a thiazolidine derivative. The synthesis of 4-thiazolidinones, a class of thiazolidine derivatives, often involves a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid. ekb.egnih.gov
| Heterocycle | General Synthetic Approach from Aziridines | Key Reagents |
| Imidazoles | Ring-opening and cyclization with a carbonyl compound and ammonia source. | Aldehydes, ketones, glyoxal, ammonia/ammonium salts, nitriles. |
| Thiazolidines | Ring-opening to an aminothiol intermediate followed by cyclization with a carbonyl compound. | Sulfur source, aldehydes, ketones, mercapto-acids. |
Rearrangement Pathways (e.g., β-Elimination to Allylic Amines)
Aziridine rings, including those of this compound and its derivatives, can undergo rearrangement reactions to form acyclic products. A significant rearrangement pathway is the base-induced β-elimination, which leads to the formation of allylic amines. nih.gov
β-Elimination: This reaction involves the removal of a proton from the β-carbon (the carbon atom adjacent to the carbon bearing the nitrogen) and the simultaneous cleavage of the C-N bond of the aziridine ring, resulting in the formation of a double bond. The feasibility and outcome of the β-elimination are highly dependent on the nature of the substituent on the aziridine nitrogen. nih.govnih.gov Computational studies have shown that N-sulfonylated aziridines are more reactive towards β-elimination compared to the parent aziridine. nih.gov The presence of α-protons on the aziridine ring can lead to competing α-deprotonation reactions. However, in the absence of α-protons, the formation of allylic amines via β-elimination becomes the predominant pathway. nih.govnih.gov The reaction is typically carried out using a strong base, such as lithium diisopropylamide (LDA). nih.gov
The stereochemistry of the starting aziridine can influence the stereochemistry of the resulting allylic amine, as the elimination often proceeds through a specific geometric arrangement of the atoms involved. libretexts.org This rearrangement provides a valuable synthetic route to access multifunctional allylic amines from readily available aziridine precursors. qub.ac.ukorganic-chemistry.org
| Rearrangement Pathway | Description | Key Conditions | Product Type |
| β-Elimination | Base-induced removal of a β-proton and ring-opening to form a C=C double bond. | Strong base (e.g., LDA), absence of α-protons on the aziridine ring. | Allylic Amines |
Cycloaddition Reactions Involving this compound Scaffolds
The strained ring of this compound can be opened either thermally or photochemically to form reactive intermediates that can participate in cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings.
1,3-Dipolar Cycloadditions (e.g., via Azomethine Ylides)
Aziridines, upon ring-opening, can form azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These azomethine ylides can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines and pyrrolines. wikipedia.orgnih.gov
The generation of the azomethine ylide from the aziridine involves the cleavage of the carbon-carbon bond of the three-membered ring. This process can be controlled by the substituents on the aziridine ring and the reaction conditions. The resulting azomethine ylide is a reactive intermediate that is typically generated in situ and trapped by a suitable dipolarophile. wikipedia.org The 1,3-dipolar cycloaddition of azomethine ylides is a concerted process that allows for a high degree of stereocontrol, making it a valuable method in stereoselective synthesis. wikipedia.orgnih.gov
| Reaction Type | Intermediate | Dipolarophile | Product |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Alkenes, Alkynes | Pyrrolidines, Pyrrolines |
Aza Diels-Alder Reactions with Azirine Intermediates
2H-Azirines, which can be considered isomers of aziridines, can act as dienophiles in aza Diels-Alder reactions. thieme-connect.de While this compound itself does not directly participate as an azirine, it can be a precursor to such intermediates through appropriate chemical transformations. The aza Diels-Alder reaction involves the [4+2] cycloaddition of a diene with a nitrogen-containing dienophile (the aza-dienophile). wikipedia.org
When a 2H-azirine acts as the dienophile, it reacts with a 1,3-diene to form a 1-azabicyclo[4.1.0]hept-3-ene scaffold. thieme-connect.de This reaction provides a route to structurally complex and synthetically challenging nitrogen-containing bicyclic compounds. The scope of this reaction can be limited by the reactivity of both the azirine and the diene. thieme-connect.de However, intramolecular versions of the aza Diels-Alder reaction of azirines have been developed to overcome some of these limitations. thieme-connect.de
Polymerization Processes Involving this compound as a Monomer
The strained aziridine ring of this compound and its derivatives makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines.
Cationic Ring-Opening Polymerization (CROP) of this compound and its Derivatives
Cationic ring-opening polymerization (CROP) is a common method for the polymerization of cyclic monomers like aziridines. nih.gov The polymerization is initiated by an electrophilic species, which attacks the nitrogen atom of the aziridine ring, leading to the formation of a cationic intermediate. This intermediate then propagates by attacking another monomer molecule, leading to the growth of the polymer chain.
The CROP of 2-oxazolines, which are structurally related to aziridines, has been extensively studied and provides a model for understanding the polymerization of aziridine derivatives. nih.govresearchgate.netrsc.org The polymerization of 2-substituted 2-oxazolines can be a living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org The choice of initiator and solvent plays a crucial role in controlling the polymerization process. nih.gov
For this compound, the CROP would proceed through the opening of the aziridine ring to form a linear polymer with repeating units derived from the monomer. The resulting poly(this compound) would be a polyamine with potential applications in various fields, depending on its properties.
| Polymerization Type | Mechanism | Key Features | Resulting Polymer |
| Cationic Ring-Opening Polymerization (CROP) | Electrophilic attack on the nitrogen atom, followed by propagation via ring-opening. | Can be a living polymerization, allowing for control over polymer architecture. | Poly(this compound) |
Anionic Ring-Opening Polymerization (AROP) of N-Substituted this compound Derivatives
The anionic ring-opening polymerization (AROP) of aziridines is a powerful method for producing linear polymers, but it requires the nitrogen atom to be substituted with an electron-withdrawing group. Unlike the parent aziridine, which exclusively undergoes cationic ring-opening polymerization (CROP) to yield hyperbranched structures, N-substituted derivatives can be polymerized anionically. acs.org The substituent, often referred to as an activating group, serves a dual purpose: it increases the acidity of the N-H proton (if present) for initiation and activates the aziridine ring for nucleophilic attack by stabilizing the propagating anionic center. osti.govresearchgate.net
The most common activating groups for the AROP of 2-methylaziridine are sulfonyl groups, such as methanesulfonyl (mesyl) and toluenesulfonyl (tosyl). osti.gov The polymerization of monomers like 2-methyl-N-mesylaziridine (MsMAz) and 2-methyl-N-tosylaziridine (TsMAz) has been studied extensively. rsc.org The process is typically initiated by a strong base or a nucleophile that attacks one of the carbon atoms of the strained three-membered ring. This ring-opening step generates a propagating aza-anion (an amide anion) which then continues to react with subsequent monomer units, extending the polymer chain. osti.gov The electron-withdrawing nature of the N-sulfonyl group is crucial for stabilizing the propagating anion at the growing chain end. osti.gov
Research has demonstrated that the AROP of N-sulfonylated 2-methylaziridines can proceed as a living polymerization, which allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ < 1.1). acs.orgosti.gov This controlled process also enables the creation of more complex polymer architectures, such as block copolymers, through the sequential addition of different monomers. osti.gov For instance, a novel monomer, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz), has been synthesized and shown to undergo controlled AROP to form polymers that can be subsequently desulfonylated under mild conditions. osti.gov
The polymerization conditions, including the choice of initiator, solvent, and temperature, significantly influence the reaction kinetics and the properties of the resulting polymer. rsc.org
Table 1: Examples of Anionic Ring-Opening Polymerization of N-Substituted 2-Methylaziridine Derivatives
| Monomer | Initiator System | Solvent | Temp. (°C) | Resulting Polymer | Dispersity (Đ) | Reference |
| 2-methyl-N-mesylaziridine (MsMAz) | BnNHMs / KHMDS | DMF | 50 | Poly(MsMAz) | ~1.1 | researchgate.netrsc.org |
| 2-methyl-N-tosylaziridine (TsMAz) | BnNHMs / KHMDS | DMF | 50 | Poly(TsMAz) | ~1.1 | researchgate.netrsc.org |
| N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) | BuN(K)Ts | DMF | RT | Poly(SES-MeAz) | Narrow | osti.gov |
| 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine | Not Specified | Not Specified | Not Specified | Poly(1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine) | 1.15–1.43 | acs.org |
Note: BnNHMs = N-benzyl-sulfonamide salt; KHMDS = Potassium bis(trimethylsilyl)amide; BuN(K)Ts = Potassium salt of N-butyl-p-toluenesulfonamide; DMF = Dimethylformamide; RT = Room Temperature.
Controlled Polymerization Strategies and Mechanistic Challenges
A primary goal in the polymerization of 2-methylaziridine derivatives is to achieve a high degree of control over the process, leading to polymers with predetermined microstructures. nih.gov Controlled polymerization, often achieved through a "living" mechanism, allows for the synthesis of polymers with predictable molecular weights, low dispersity, and defined end-groups. acs.orgnih.gov For N-substituted 2-methylaziridines, living anionic ring-opening polymerization (AROP) is the predominant strategy for achieving this control. osti.govrsc.org
The key to a controlled, living AROP is the prevention of chain termination and chain transfer reactions. acs.org The N-activating groups, such as sulfonyl substituents, are instrumental in this regard. By deactivating the lone pair of electrons on the nitrogen atoms within the polymer backbone, they prevent the branching reactions that are characteristic of uncontrolled cationic polymerizations. nih.gov This ensures that the polymer grows linearly and that the active anionic center at the chain end remains stable until all the monomer is consumed or intentionally quenched. osti.gov The stability of this propagating chain end makes it possible to synthesize block copolymers by adding a second type of monomer after the first has been fully polymerized. acs.orgosti.gov
Despite the success of these strategies, several mechanistic challenges persist in the AROP of N-substituted 2-methylaziridines:
Polymer Solubility: A significant hurdle is the poor solubility of the resulting poly(N-sulfonylaziridine)s in common organic solvents. nih.govnsf.gov As the polymer chain grows, it may precipitate from the solution, which halts further polymerization and limits the achievable molecular weight. nih.gov This issue is particularly pronounced for polymers derived from N-sulfonylaziridines that lack a 2-methyl substituent. nih.govua.edu One effective strategy to overcome this is through the random copolymerization of two different N-sulfonylaziridine monomers, which disrupts the polymer's crystallinity and enhances its solubility. acs.org
Influence of Reaction Conditions: The polymerization kinetics are highly sensitive to the reaction environment.
Solvent: The choice of solvent has a major impact on the polymerization speed. Polar aprotic solvents that can solvate the counter-ion, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), lead to the fastest polymerization rates. researchgate.netrsc.org
Temperature: Increasing the temperature accelerates the polymerization but maintains the living character of the reaction. researchgate.netrsc.org
Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+, Cs+) associated with the propagating aza-anion can influence the reaction kinetics. However, the effect is less pronounced than in the AROP of epoxides, with only slight variations in polymerization rates observed in the order Cs+ > Li+ > Na+ > K+. researchgate.netrsc.org
Post-Polymerization Deprotection: While the N-sulfonyl activating groups are essential for a controlled polymerization, their subsequent removal to yield the final linear poly(propylenimine) is a major challenge. nih.gov The cleavage of the robust sulfonamide bond often requires harsh conditions, such as strong reducing agents, which can lead to incomplete deprotection or degradation of the polymer backbone. acs.orgacs.org Consequently, a key area of research is the development of novel activating groups that enable controlled AROP while being removable under mild conditions, such as the N-((2-(trimethylsilyl)ethyl)sulfonyl) (SES) and 4-cyanobenzenesulfonyl groups. osti.govacs.org
Table 2: Influence of Reaction Parameters on AROP of 2-methyl-N-mesylaziridine (MsMAz)
| Parameter Varied | Conditions | Observation | Reference |
| Temperature | 20, 50, and 100 °C | Increased temperature increases the polymerization speed while maintaining living behavior. | researchgate.netrsc.org |
| Solvent | Various solvents tested | Solvating solvents like DMSO and DMF result in the fastest polymerization rates. | researchgate.netrsc.org |
| Counter-ion | Li+, Na+, K+, Cs+ | All counter-ions proved successful for polymerization. A slight variation in kinetic profile was detected (Cs+ > Li+ > Na+ > K+). | researchgate.netrsc.org |
Advanced Spectroscopic Characterization Techniques in 2 Methylaziridin 1 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methylaziridin-1-amine. It provides critical data on the connectivity of atoms, the electronic environment of nuclei, and the spatial relationships between atoms within the molecule.
Multi-nuclear NMR spectroscopy is a powerful tool for real-time monitoring of reactions involving this compound, offering insights into reaction kinetics, intermediates, and product formation.
1H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. In this compound, distinct signals are expected for the methyl group protons, the protons on the aziridine (B145994) ring, and the protons of the amine group. Changes in the chemical shifts and coupling constants of the aziridine ring protons are particularly informative for monitoring reactions where the ring is opened or modified.
13C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in the molecule. The carbon atoms of the aziridine ring are highly strained and thus have characteristic chemical shifts. Observing the disappearance of these signals and the appearance of new signals can effectively track the progress of a reaction.
31P NMR: While not intrinsically part of the this compound structure, 31P NMR becomes a valuable tool when the compound is reacted with phosphorus-containing reagents. For instance, in reactions involving phosphine-based catalysts or the formation of phosphorylated derivatives, 31P NMR can be used to monitor the consumption of the phosphorus reagent and the formation of new phosphorus-containing species.
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1H | -CH3 | 1.0 - 1.5 | Doublet |
| 1H | Aziridine Ring CH | 1.8 - 2.5 | Multiplet |
| 1H | Aziridine Ring CH2 | 1.2 - 1.9 | Multiplets |
| 1H | -NH2 | 2.0 - 4.0 | Broad Singlet |
| 13C | -CH3 | 15 - 25 | - |
| 13C | Aziridine Ring CH | 30 - 40 | - |
The stereochemistry of this compound and its derivatives is critical to its function and reactivity. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for determining the relative configuration of substituents on the aziridine ring.
These methods detect through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, a NOESY or ROESY experiment could distinguish between cis and trans isomers by observing specific correlations. For example, a cross-peak between the protons of the methyl group and a proton on the adjacent ring carbon would indicate that they are on the same face of the ring (cis). The absence of such a correlation would suggest a trans configuration. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being particularly useful for medium-sized molecules where the NOE may be close to zero.
High-Resolution Mass Spectrometry for Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the analysis of this compound and its reaction products. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule with high confidence. This capability is crucial for confirming the identity of newly synthesized compounds and for identifying unknown products or impurities.
In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce structural information and confirm the connectivity of the molecule. Plausible fragmentation pathways for N-aminoaziridines could include the cleavage of the N-N bond, loss of the methyl group, or characteristic ring-opening fragmentations.
Table 2: Predicted HRMS Data for this compound (C3H8N2)
| Ion | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |
|---|---|---|
| [M+H]+ | 73.0760 | Molecular Ion |
| [M-NH2]+ | 57.0597 | Loss of amino group |
| [M-CH3]+ | 58.0501 | Loss of methyl group |
X-ray Crystallography for Definitive Structural Determination of this compound Derivatives
While obtaining suitable crystals of the parent this compound may be challenging due to its potential volatility and reactivity, X-ray crystallography of its stable, crystalline derivatives provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in a crystal lattice.
A successful single-crystal X-ray diffraction analysis yields a wealth of structural data, including:
Bond lengths, bond angles, and torsion angles: This provides unambiguous confirmation of the molecular connectivity and conformation.
Absolute stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration (R or S) of stereocenters, which is information that is difficult to obtain by other methods.
Intermolecular interactions: The analysis reveals how molecules are packed in the crystal, providing insights into hydrogen bonding and other non-covalent interactions.
This level of detail is unparalleled and serves as the ultimate proof of structure for novel derivatives of this compound.
Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis of a this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system | Orthorhombic |
| Space Group | The symmetry group of the crystal | P212121 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.2, b=10.7, c=13.0; α=β=γ=90 |
| Bond Length (C-N) | Distance between carbon and nitrogen in the ring | 1.47 Å |
| Bond Angle (C-N-C) | Angle within the aziridine ring | ~60° |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
This compound is a chiral molecule, existing as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is often crucial, as different enantiomers can exhibit distinct biological activities or act as unique chiral building blocks. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers.
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. For chiral amines and aziridines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective. The development of a successful chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers. This analytical method is essential for quality control and for monitoring the success of asymmetric syntheses.
Table 4: Typical Conditions for Chiral HPLC Separation of Amines
| Parameter | Description | Typical Conditions |
|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral column used for separation | Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | The solvent system that carries the analyte | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine) |
| Flow Rate | The speed at which the mobile phase is pumped | 0.5 - 1.5 mL/min |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hexane |
| Isopropanol |
| Ethanol |
Theoretical and Computational Studies of 2 Methylaziridin 1 Amine
Quantum Chemical Calculations for Elucidating Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into electronic structure and molecular properties that can be difficult to obtain through experimental means alone. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and high-accuracy composite methods like the Gaussian-n (G3) theories are frequently employed to study complex organic molecules. nih.gov
DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for optimizing molecular geometries and calculating vibrational frequencies and electronic properties of nitrogen-containing heterocycles. nih.govresearchgate.net These calculations confirm that optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies. nih.gov For more accurate energy predictions, single-point calculations at a higher level of theory, such as MP2, are often performed on DFT-optimized geometries. nih.gov These methods are crucial for understanding the intricacies of molecules like 2-Methylaziridin-1-amine, where the interplay of ring strain, nitrogen inversion, and substituent effects dictates its properties.
A primary application of quantum chemical calculations is the detailed investigation of reaction mechanisms. This involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. For this compound, key reactions would include ring-opening, N-N bond cleavage, and reactions at the exocyclic amino group.
Table 1: Illustrative Transition State Analysis for a Hypothetical Ring-Opening Reaction
This interactive table provides a hypothetical example of data obtained from a DFT study on the nucleophilic ring-opening of this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |
| Reactant Complex | B3LYP/6-311+G(d,p) | 0.0 | N/A |
| Transition State | B3LYP/6-311+G(d,p) | +15.2 | -350 (C-N stretch) |
| Product Complex | B3LYP/6-311+G(d,p) | -10.5 | N/A |
Note: Data is illustrative and represents the type of output from computational analysis.
The aziridine (B145994) ring in this compound features two carbon atoms with different substitution patterns, leading to questions of regioselectivity in ring-opening reactions. Nucleophilic attack can occur at either the substituted C2 or the unsubstituted C3. Computational models can predict the favored site of attack by comparing the activation energies for the two possible pathways. The pathway with the lower energy barrier will correspond to the major product.
Stereoselectivity, which is crucial in the synthesis and reaction of chiral molecules, can also be predicted. For this compound, which is chiral, computational studies can determine the stereochemical outcome of reactions, such as whether a reaction proceeds with inversion or retention of configuration at the stereocenter. These predictions are based on the detailed three-dimensional structures of the transition states.
Conformational Analysis and Isomeric Stability of this compound Systems
Molecules with rotatable bonds and non-planar centers can exist in multiple conformations. This compound is expected to have a complex potential energy surface due to several factors:
Nitrogen Inversion: The exocyclic nitrogen atom of the amino group can undergo inversion, leading to different spatial arrangements of its lone pair and hydrogen atoms.
Ring Conformation: The three-membered ring itself is largely fixed, but the substituents have preferred orientations.
N-N Bond Rotation: Rotation around the bond connecting the two nitrogen atoms gives rise to different rotamers.
Cis/Trans Isomerism: The methyl group and the amino group can be positioned on the same side (cis) or opposite sides (trans) of the aziridine ring relative to each other, arising from the slow inversion of the ring nitrogen.
Quantum chemical calculations are essential for identifying the stable conformers and determining their relative energies. researchgate.net By performing a systematic scan of the potential energy surface or using sophisticated conformational search algorithms, all low-energy minima can be located. DFT and MP2 methods can provide accurate relative stabilities, helping to predict the dominant isomer in an equilibrium mixture. For instance, studies on methylamine (B109427) have identified staggered conformations as the ground state, with eclipsed conformations representing transition states for internal rotation. researchgate.net Similar principles would govern the conformational preferences of the methyl and amino groups in this compound.
Table 2: Calculated Relative Stabilities of Hypothetical this compound Conformers
This interactive table shows hypothetical relative energies for different isomers of this compound, as would be determined by high-level calculations.
| Conformer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| trans-staggered | CCSD(T)/cc-pVTZ | 0.00 | 1.85 |
| cis-staggered | CCSD(T)/cc-pVTZ | +1.25 | 2.10 |
| trans-eclipsed | CCSD(T)/cc-pVTZ | +3.50 | 1.95 |
| cis-eclipsed | CCSD(T)/cc-pVTZ | +4.80 | 2.25 |
Note: Data is hypothetical and for illustrative purposes only.
Investigation of Solvent Effects in Reaction Mechanisms via Computational Models
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and effective at capturing bulk solvent effects on the energetics of a reaction. Studies on the reaction of amines with trimethylsulfonium (B1222738) ion have shown that the energy profile can be greatly simplified in polar solvents like DMSO compared to the gas phase or nonpolar solvents like cyclohexane. nih.gov In polar solvents, the activation free energy often increases. nih.gov
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. researchgate.net For reactions of this compound, where the amino group can act as both a hydrogen bond donor and acceptor, explicit water molecules could be included to accurately model protic solvent effects on proton transfer steps.
Predictive Modeling for Novel this compound Transformations
Beyond analyzing known reactions, computational chemistry serves as a powerful predictive tool for discovering novel transformations. By exploring hypothetical reaction pathways, researchers can identify promising new reactions before attempting them in the laboratory.
For this compound, predictive modeling could be used to:
Design Catalysts: Screen potential catalysts for specific transformations, such as enantioselective ring-opening, by calculating the energy barriers of the catalyzed versus uncatalyzed reactions.
Explore Pericyclic Reactions: Investigate the feasibility of cycloaddition or electrocyclic reactions involving the aziridine ring or the N-N bond.
Predict Reactivity with Novel Reagents: Simulate reactions with various electrophiles and nucleophiles to map out the compound's chemical reactivity and identify synthetic opportunities.
By combining quantum chemical calculations with chemical intuition, predictive modeling can accelerate the discovery of new synthetic methodologies and expand the chemical utility of complex molecules like this compound.
Applications of 2 Methylaziridin 1 Amine in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The utility of 2-methylaziridin-1-amine as a foundational element in the synthesis of intricate molecules is well-established. Its ability to act as a latent 1,2-diaminoethane synthon, combined with the stereochemical information embedded in its structure, provides a powerful tool for synthetic chemists.
Chiral amines and polyamines are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. nih.gov The ring-opening of chiral aziridines, such as this compound, with amine nucleophiles provides a direct and stereospecific route to vicinal diamines, which are key components of many biologically active molecules and chiral ligands. researchgate.netstrem.com
A notable application is the synthesis of optically pure 1-(2-aminoalkyl)aziridines through a nucleophilic "self-opening" reaction of an optically pure aziridine (B145994). researchgate.net This reaction, typically mediated by a Lewis acid like zinc bromide, proceeds with high stereoselectivity, yielding a single diastereoisomer. researchgate.net The resulting diamine, containing both a stereogenic center and a reactive aziridine ring, can be further elaborated into more complex polyamine structures.
The general synthetic strategies for polyamines often involve alkylation, acylation, and reductive amination reactions. nih.govuef.fimdpi.com this compound can serve as a key precursor in these pathways, providing a chiral diamine unit after a regioselective ring-opening step.
Table 1: Synthesis of Chiral Diamines from Aziridine Derivatives
| Aziridine Precursor | Nucleophile | Product | Key Features |
|---|---|---|---|
| Optically pure (S)-2-isopropylaziridine | Self-dimerization | Optically pure 1-(2-aminoalkyl)aziridine | High stereoselectivity, single diastereoisomer formed. researchgate.net |
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and natural products. encyclopedia.pub The strained three-membered ring of this compound makes it an excellent electrophile for ring-opening and subsequent cyclization reactions, enabling the construction of larger, more complex heterocyclic systems. nih.gov
The reaction of aziridines with imines or isocyanates, catalyzed by copper, can lead to the formation of five-membered rings like imidazolidines and imidazolidinones, respectively. nih.gov This transformation represents an efficient method for expanding the three-membered aziridine ring into a five-membered heterocyclic scaffold. Furthermore, intramolecular ring-opening and cyclization of appropriately substituted aziridines can provide access to five- or six-membered nitrogen-containing heterocycles. nih.gov
The versatility of this approach allows for the synthesis of a diverse range of heterocyclic structures, which are valuable in drug discovery and materials science. enamine.netmdpi.comsci-hub.se
The incorporation of non-proteinogenic amino acids, such as those containing cyclopropane (B1198618) rings, into peptides can impart unique conformational constraints and metabolic stability. nih.govnih.gov this compound and its derivatives are valuable precursors for the asymmetric synthesis of these specialized amino acids.
A key strategy involves the use of chiral aziridines in reactions that lead to the formation of a cyclopropane ring. For instance, the diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates can be achieved through the rhodium-catalyzed reaction of aryldiazoacetates with N-vinylphthalimide, demonstrating a method to construct the cyclopropane ring with high trans-selectivity. organic-chemistry.org While not directly starting from this compound, this illustrates a pathway where a chiral amine precursor influences the stereochemistry of the final cyclopropane amino acid.
The synthesis of cyclopropane amino acids can also be approached through methods that generate chiral cycloalkyl amino acids directly, avoiding the need for resolution of racemic mixtures. google.comgoogle.com These processes often rely on the chirality present in the starting materials to direct the stereochemical outcome of the cyclopropanation step.
Development of Ligands and Catalysts Utilizing Chiral this compound Motifs
Chiral ligands are crucial for the development of catalysts for asymmetric synthesis, a field of immense importance in the production of enantiomerically pure pharmaceuticals and fine chemicals. nih.govnih.gov The vicinal diamine motif, readily accessible from the ring-opening of this compound, is a privileged structure in the design of chiral ligands for a variety of metal-catalyzed reactions. strem.com
These chiral diamine ligands can coordinate to transition metals such as iridium, nickel, and copper, creating a chiral environment that directs the stereochemical course of reactions like asymmetric transfer hydrogenation of ketones, alkyl-alkyl cross-coupling reactions, and asymmetric amidation. strem.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations.
Table 2: Applications of Chiral Diamine Ligands in Asymmetric Catalysis
| Reaction Type | Metal Catalyst | Ligand Type | Reference |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium | Chiral Vicinal Diamine | strem.com |
| Stereoconvergent Alkyl-Alkyl Suzuki Cross-Coupling | Nickel | Chiral Vicinal Diamine | strem.com |
Materials Science Applications Through Polymer Modification and Functionalization
The reactivity of the aziridine ring in this compound also lends itself to applications in materials science, particularly in the modification and functionalization of polymers to create materials with tailored properties.
Multifunctional methylaziridines serve as effective crosslinking agents for polymers containing carboxylic acid groups, such as acrylic pressure-sensitive adhesives (PSAs). researchgate.net The crosslinking occurs through the ring-opening of the aziridine by the carboxyl groups, forming stable amide linkages and leading to an increase in the cohesion and thermal stability of the polymer network. researchgate.net
Furthermore, the cationic ring-opening polymerization (CROP) of aziridines is a well-established method for the synthesis of polyamines, most notably branched polyethylenimine (PEI). researchgate.net While the polymerization of this compound itself can be complex, the use of activated aziridines allows for living anionic ring-opening polymerization (AROP), providing a route to well-defined linear polymers. researchgate.net These specialty polymers with pendant amine groups have potential applications in areas such as gene delivery, CO2 capture, and as functional coatings. The ability to introduce amine functionalities onto polymer surfaces can also be utilized to attach antimicrobial agents or other functional molecules. nih.govmdpi.comnih.gov
Table 3: Polymer Applications of Aziridine Derivatives
| Application | Aziridine Derivative | Polymer Type | Key Feature |
|---|---|---|---|
| Crosslinking Agent | Multifunctional Methylaziridines | Acrylic Pressure-Sensitive Adhesives | Enhanced cohesion and thermal stability. researchgate.net |
Adhesion Promotion and Surface Engineering
2-Methylaziridine (B133172), also known as propyleneimine, serves as a critical component in surface coating applications, where its primary function is to enhance the adhesion of latex surface-coating resins. nih.gov The high reactivity of the aziridine ring, a consequence of significant ring strain, allows it to act as an effective coupling agent or molecular "glue" between a substrate and a coating. researchgate.net When applied, the strained three-membered ring can open and form covalent bonds with functional groups present on both the surface of the material and the polymer chains of the resin. This chemical bonding creates a robust interface, significantly improving the durability and longevity of the coating by preventing delamination, peeling, and blistering. Its use is prominent in the paper, textile, and rubber industries as a chemical intermediate for derivatives that modify surface properties. nih.gov
Functionalization of Biomaterials (e.g., Chitosan (B1678972) Oligosaccharides)
In the field of biomaterials, 2-methylaziridine is utilized for the chemical modification of natural polymers, such as chitosan. A notable application is the grafting of 2-methylaziridine onto the primary amine groups of chitosan oligosaccharides to create secondary amine-functionalized derivatives. unc.edu This modification is a key step in developing advanced drug delivery systems, particularly for nitric oxide (NO), a molecule with therapeutic potential.
The secondary amines introduced by the 2-methylaziridine grafting serve as reactive sites for the subsequent attachment of N-diazeniumdiolate NO donors. unc.edu Research has demonstrated that the degree of functionalization, controlled by the molar ratio of 2-methylaziridine to chitosan's primary amines, directly influences the NO payload of the resulting biomaterial. unc.edu This allows for precise control over the therapeutic agent's storage capacity. For instance, increasing the feed ratio of 2-methylaziridine can significantly enhance the amount of NO the chitosan derivative can store and later release. unc.edu This functionalization strategy enables the transformation of a natural biopolymer into a sophisticated macromolecular NO donor for applications such as eradicating bacterial biofilms. unc.edu
Table 1: Effect of 2-Methylaziridine Grafting Ratio on Nitric Oxide (NO) Storage in Chitosan Oligosaccharides
| Chitosan Derivative | Molar Ratio (2-Methylaziridine : Primary Amines) | Resulting NO Storage (µmol/mg) |
|---|---|---|
| Chitosan 1-5k | 1:1 | ~0.30 |
| Chitosan 2-5k | 2:1 | ~0.87 |
Data derived from research on secondary amine-functionalized chitosan oligosaccharides. unc.edu
Precursors for Advanced Pharmaceutical and Agrochemical Intermediates
2-Methylaziridine is a valuable building block in advanced organic synthesis due to the unique reactivity of its strained three-membered ring. nih.govresearchgate.net This high reactivity makes it an excellent precursor for a wide array of more complex molecules used as intermediates in the pharmaceutical and agrochemical industries. nih.govresearchgate.net
The core utility of aziridines in synthesis lies in their susceptibility to ring-opening reactions when treated with various nucleophilic and electrophilic reagents. researchgate.net This process relieves the inherent ring strain and leads to the formation of stable, functionalized amines. researchgate.net Consequently, 2-methylaziridine can be used to introduce specific nitrogen-containing fragments into a larger molecular scaffold. This strategy is employed to synthesize diverse heterocyclic compounds of biological and industrial importance, such as:
Azetidines
Imidazoles
Thiazoles
Pyrazines
Pyrimidines
Benzothiazines
Benzodiazepines
These heterocyclic structures form the core of many active pharmaceutical ingredients and agrochemicals, making 2-methylaziridine a key starting material for their synthesis. researchgate.net Its role as a versatile intermediate is confirmed by its established use in the pharmaceutical, rubber, paper, and textile industries. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Methylaziridine |
| Propyleneimine |
| Chitosan |
| Chitosan Oligosaccharides |
| Nitric Oxide |
| N-diazeniumdiolate |
| Azetidine |
| Imidazole |
| Thiazole |
| Pyrazine |
| Pyrimidine |
| Benzothiazine |
Future Research Directions and Emerging Trends in 2 Methylaziridin 1 Amine Chemistry
Development of Novel Catalytic Systems for Enhanced Enantioselective Transformations
The development of stereochemically defined molecules is paramount in fields such as medicinal chemistry and materials science. For 2-Methylaziridin-1-amine, which possesses a chiral center, future research will heavily focus on catalytic systems that can control the stereochemical outcome of its reactions, particularly in enantioselective ring-opening processes. While research specifically targeting this compound is nascent, progress with related aziridines provides a clear roadmap.
Key research thrusts will likely involve the design and application of chiral Lewis acids and transition metal complexes to achieve high enantioselectivity. Catalytic systems based on metals like copper, rhodium, palladium, and magnesium have shown promise in the asymmetric ring-opening of other aziridines. nih.govorganic-chemistry.org For instance, N,N'-dioxide–Mg(II) complexes have been successfully used for the asymmetric ring-opening of meso-aziridines with various nucleophiles. organic-chemistry.org The adaptation of such systems for the kinetic resolution of racemic this compound or for the diastereoselective functionalization of its derivatives would be a significant advancement. Organocatalysis, which avoids the use of metals, also presents a promising frontier for activating this compound towards enantioselective transformations.
| Catalyst Type | Metal/Core Structure | Potential Transformation | Anticipated Advantage |
|---|---|---|---|
| Chiral Transition Metal Complex | Copper(I) with Chiral Bisphosphine Ligands | Enantioselective Ring-Opening with Amines | Access to enantioenriched vicinal diamines. nih.gov |
| Chiral Lewis Acid Complex | Magnesium(II) with N,N'-Dioxide Ligands | Asymmetric Ring-Opening with Alcohols/Anilines | High enantioselectivity for producing chiral β-amino ethers. organic-chemistry.org |
| Transition Metal Catalyst | Rhodium(II) Carboxylates | Domino Aziridination/Ring-Opening Reactions | Direct synthesis of N-unprotected heterocyclic scaffolds. nih.gov |
| Organocatalyst | Chiral Brønsted Acids or Aminocatalysts | Enantioselective Friedel-Crafts Alkylation | Metal-free conditions, high functional group tolerance. |
Exploration of Cascade and Multicomponent Reactions Involving this compound
Cascade and multicomponent reactions (MCRs) are powerful tools in modern synthesis, enabling the construction of complex molecules from simple precursors in a single, efficient operation. The reactivity of this compound makes it an ideal candidate for the design of novel cascade sequences. Future work will likely exploit the ring-opening of the aziridine (B145994) as an initiating step, which would generate a reactive intermediate capable of participating in subsequent bond-forming events.
Palladium-catalyzed cascade reactions, for example, have been used to transform tricyclic aziridines into complex tetracyclic amines through a sequence involving C-N bond cleavage followed by intramolecular cycloaddition. nih.gov Similar strategies could be envisioned for this compound, where its ring-opening could unmask a nucleophilic amine and a reactive carbon center, setting the stage for intramolecular cyclizations or intermolecular reactions with other partners. Domino reactions involving an initial ring-opening followed by functionalization and C-N or C-C bond formation could lead to diverse heterocyclic structures like imidazolidines or 1,4-oxazepinones. organic-chemistry.orgacs.org MCRs that incorporate this compound, a nucleophile, and an electrophile in one pot would offer a rapid pathway to novel, structurally diverse compound libraries. nih.gov
| Reaction Type | Key Catalyst/Reagent | Potential Product Scaffold | Core Concept |
|---|---|---|---|
| Domino Ring-Opening/Cyclization | Lewis Acids (e.g., Cu(OTf)₂) | Substituted Iminothiazolidines acs.org | SN2 ring-opening by a nucleophile, followed by intramolecular cyclization. |
| Palladium-Catalyzed Cascade | Pd(0) complexes | Polycyclic Amines nih.gov | Initial ring-opening to form a π-allyl intermediate, followed by further reactions. |
| Multicomponent Reaction (MCR) | Organocopper reagents | Functionalized Propanones nih.gov | Ring-opening followed by in-situ trapping of the intermediate with an electrophile. |
| Iminium Ion Cascade | Brønsted or Lewis Acids | Quinolizidines and Indolizidines nih.gov | Formation of an iminium ion from the N-amino group to trigger cyclization cascades. |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern chemical manufacturing places a strong emphasis on safety, efficiency, and sustainability. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in these areas. The application of flow chemistry to reactions involving this compound is a key future trend. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction temperature, which is crucial for managing potentially exothermic ring-opening reactions. This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. scispace.comamt.uk
Furthermore, there is a growing trend towards using more sustainable and environmentally benign synthetic methods. This includes the use of earth-abundant metal catalysts, such as iron, in place of precious metals like palladium or rhodium. researchgate.net Research into iron-catalyzed hydrosilylation for the reduction of imines and amides is well-established, and similar principles could be applied to the transformations of this compound derivatives. researchgate.net The development of solvent-free or aqueous reaction conditions for the synthesis and functionalization of this compound will also be a critical area of future investigation to align with the principles of green chemistry.
Advanced Computational Design of this compound-based Reactions
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, advanced computational methods will play a pivotal role in designing new reactions and understanding their mechanisms. Density Functional Theory (DFT) calculations can be employed to model the transition states of aziridine ring-opening reactions, providing insights into the factors that control regioselectivity and stereoselectivity. nih.govmdpi.comrsc.org
By computationally screening different catalysts, ligands, and reaction conditions, researchers can prioritize experimental efforts and accelerate the discovery of optimal reaction protocols. For example, DFT studies can help elucidate the mechanism of catalyst activation and the role of co-catalysts or additives, guiding the rational design of more efficient catalytic systems. mdpi.com Such in-silico studies can predict the relative energy barriers for different reaction pathways, helping to anticipate the outcome of complex cascade reactions or to design substrates that favor a desired transformation. nih.gov
| Computational Method | Area of Investigation | Expected Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition state geometries and activation energies for ring-opening. rsc.org |
| Transition State Theory | Rate Constant Prediction | Estimation of reaction rates and understanding of substituent effects on reactivity. nih.gov |
| Molecular Dynamics (MD) | Solvent and Catalyst Dynamics | Understanding the role of the solvent and catalyst-substrate interactions in solution. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Modeling potential biocatalytic transformations of this compound derivatives. |
Expanding the Scope of this compound Derivatives in Chemical Biology Tools
Chemical probes are small molecules used to study and manipulate biological systems, providing valuable insights into protein function and disease pathways. nih.govfebs.org The strained aziridine ring in this compound makes it an attractive scaffold for the development of novel chemical biology tools. The ring can act as an electrophilic warhead, capable of covalently modifying nucleophilic residues (such as cysteine or lysine) in proteins. This reactivity could be harnessed to design irreversible inhibitors or activity-based probes for specific enzyme targets.
Future research in this area will focus on synthesizing derivatives of this compound appended with recognition elements (to direct the molecule to a specific protein target) and reporter tags (such as fluorophores or biotin (B1667282) for visualization and isolation). By tuning the electronic properties and steric environment of the aziridine ring, it may be possible to control its reactivity and selectivity towards different biological nucleophiles. The development of photo-activatable this compound derivatives could also enable spatiotemporal control over protein labeling in living cells. The creation of such sophisticated molecular tools would open new avenues for studying complex biological processes and for validating new drug targets. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
